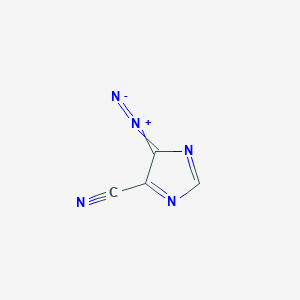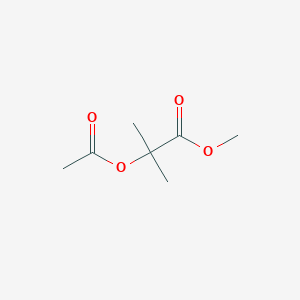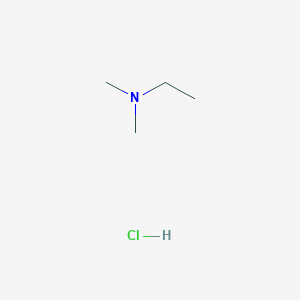
4-Hydroxy-2,3-dimethoxybenzaldehyde
Overview
Description
4-Hydroxy-2,3-dimethoxybenzaldehyde is a chemical compound with the molecular formula C9H10O4 . It is also known as Benzaldehyde,4-hydroxy-2,3-dimethoxy . This product can be used as a working standard or secondary reference standard .
Molecular Structure Analysis
The molecular structure of 4-Hydroxy-2,3-dimethoxybenzaldehyde consists of a benzene ring substituted with two methoxy groups, one hydroxy group, and one aldehyde group .Scientific Research Applications
Crystallographic Studies
4-Hydroxy-2,3-dimethoxybenzaldehyde has been studied for its crystal structures and hydrogen-bonding patterns. Gomes et al. (2018) investigated the crystal structures of four methoxybenzaldehyde oxime derivatives, including 2,3-dimethoxybenzaldehyde oxime. They found different conformations and hydrogen-bonding patterns in these compounds, contributing to our understanding of molecular interactions and structures (Gomes et al., 2018).
Synthetic Applications
Nimgirawath et al. (2009) developed a convenient and economical synthesis method for 4-hydroxy-2,3-dimethoxybenzaldehyde, which served as a starting material for synthesizing various bioactive compounds. This synthesis pathway is critical for the production of compounds with potential antimicrobial and anti-inflammatory properties (Nimgirawath et al., 2009).
Photophysical Properties
Stalin and Rajendiran (2005) explored the photophysical properties of 4-hydroxy-3,5-dimethoxybenzaldehyde in different solvents, pH, and in the presence of beta-cyclodextrin. Their research provides insights into the intramolecular charge transfer and hydrogen bonding effects, which are essential for understanding the behavior of this compound under various conditions (Stalin & Rajendiran, 2005).
Optical Studies of Metal Complexes
Mekkey et al. (2020) conducted a study to synthesize and examine the optical properties of metal complexes with 3,4-dimethoxy benzaldehyde derivatives. This research contributes to the understanding of the optical absorption properties of these complexes, which can be applied in various fields, including material science (Mekkey et al., 2020).
Solvent Effects on Mutagen Formation
Chengyong et al. (2000) studied the formation of a mutagen (MX) by chlorination of syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde), providing insights into the reaction conditions that influence MX formation. This research is significant for understanding and controlling mutagenic substances in processes like water treatment (Chengyong et al., 2000).
Solubility and Thermodynamics
Wang et al. (2017) investigated the solubility and solution thermodynamics of 4-hydroxybenzaldehyde in various organic solvents. This study provides crucial data for understanding the purification process and optimizing conditions for bromination processes involving this compound (Wang et al., 2017).
properties
IUPAC Name |
4-hydroxy-2,3-dimethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-8-6(5-10)3-4-7(11)9(8)13-2/h3-5,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWYSWXWDNMUIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1OC)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620690 | |
| Record name | 4-Hydroxy-2,3-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2,3-dimethoxybenzaldehyde | |
CAS RN |
69471-05-2 | |
| Record name | 4-Hydroxy-2,3-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



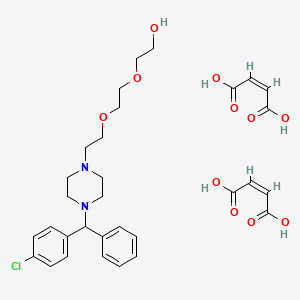
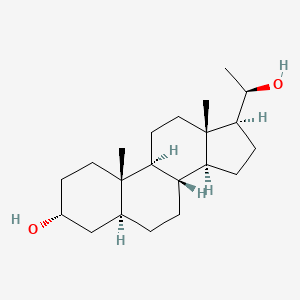

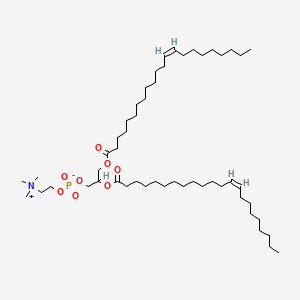
![Methyl 3-[(2,5-dichlorophenyl)sulfonylamino]thiophene-2-carboxylate](/img/structure/B3061147.png)
